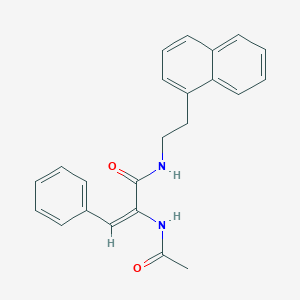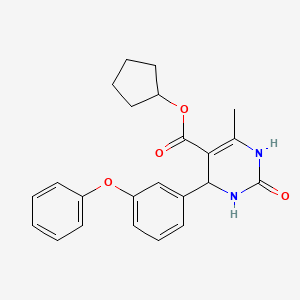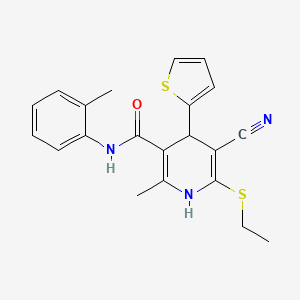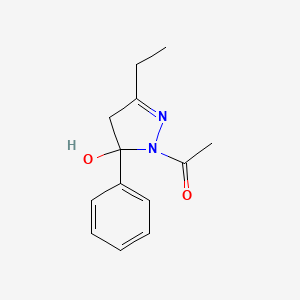![molecular formula C31H28Cl4N2O4 B5160483 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide](/img/structure/B5160483.png)
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide is a synthetic organic compound known for its complex structure and potential applications in various fields. This compound is characterized by the presence of multiple phenoxy and dichlorophenoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 2,4-dichlorophenoxyacetic acid: This is typically synthesized by the chlorination of phenol followed by reaction with chloroacetic acid.
Preparation of intermediates: The intermediates are formed by reacting 2,4-dichlorophenoxyacetic acid with various amines and phenols under controlled conditions.
Final coupling reaction: The final step involves coupling the intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: To control the reaction environment and improve efficiency.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide involves its interaction with specific molecular targets. The compound may:
Bind to receptors: Interact with cellular receptors to modulate signaling pathways.
Inhibit enzymes: Act as an inhibitor of specific enzymes involved in metabolic processes.
Alter gene expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with similar phenoxy groups.
2,4,5-trichlorophenoxyacetic acid: Another chlorinated phenoxy compound with distinct properties.
Mecoprop: A phenoxy herbicide with structural similarities.
Uniqueness
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler phenoxy compounds
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-[3-(2,4-dichlorophenoxy)propylamino]phenoxy]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Cl4N2O4/c32-21-4-14-29(27(34)19-21)39-17-1-3-31(38)37-24-8-12-26(13-9-24)41-25-10-6-23(7-11-25)36-16-2-18-40-30-15-5-22(33)20-28(30)35/h4-15,19-20,36H,1-3,16-18H2,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDAIPLNCOUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCOC2=C(C=C(C=C2)Cl)Cl)OC3=CC=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-5-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B5160405.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B5160412.png)
![N-{2-[(diphenylmethyl)amino]-1-phenylethyl}benzenesulfonamide](/img/structure/B5160413.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5160421.png)
![2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5160427.png)
![5-Chloro-2-[2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene](/img/structure/B5160430.png)


![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5160464.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B5160503.png)

